molecular formula C9H10N2 B191914 Myosmine CAS No. 532-12-7

Myosmine

Numéro de catalogue: B191914
Numéro CAS: 532-12-7
Poids moléculaire: 146.19 g/mol
Clé InChI: DPNGWXJMIILTBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Myosmine (3-(1-pyrroline-2-yl)pyridine) is a minor tobacco alkaloid first identified in tobacco plants (Nicotiana spp.) . Structurally, it features a pyridine ring linked to a pyrroline moiety, distinguishing it from major tobacco alkaloids like nicotine (Figure 1). Beyond tobacco, this compound is detected in dietary staples such as corn, potatoes, rice, dairy products, and fruits .

Méthodes De Préparation

Historical Development of Myosmine Synthesis

The synthesis of this compound has evolved substantially since its initial isolation from tobacco smoke in the early 20th century. Early methods relied on pyrolysis of nicotine at high temperatures (500–650°C) over silica gel or quartz catalysts, yielding this compound through dehydrogenation . While this approach achieved moderate success, limitations in yield (30–40%) and byproduct formation spurred the development of catalytic and condensation-based routes. By the 1990s, advances in Grignard chemistry and transition-metal catalysis enabled more controlled syntheses, with yields exceeding 70% in optimized systems .

Grignard Reagent-Based Synthesis

Reaction Mechanism and Optimization

The Grignard approach, exemplified in CN114573554A, utilizes 3-pyridinecarboxaldehyde as the starting material. Key steps include:

  • Grignard reagent formation : 3-Bromopropionitrile reacts with magnesium turnings in tetrahydrofuran (THF) under nitrogen, catalyzed by iodine .

  • Nucleophilic addition : The Grignard reagent attacks 3-pyridinecarboxaldehyde at −5°C, forming a secondary alcohol intermediate.

  • Oxidation : Manganese dioxide oxidizes the alcohol to this compound in dichloromethane (DCM) at room temperature .

Critical parameters :

  • Stoichiometric control: A 1.4:1 molar ratio of 3-bromopropionitrile to aldehyde prevents side reactions.

  • Solvent selection: THF outperforms diethyl ether in reaction rate (2 hr vs. 4 hr completion).

  • Oxidation efficiency: MnO₂ achieves 92% conversion compared to 78% with PCC (pyridinium chlorochromate) .

Table 1: Grignard Method Performance Metrics

ParameterValue
Yield (crude)85%
Purity after distillation98.5% (GC analysis)
Reaction time12 hr (total)
Catalyst loading0.2 mol% iodine

Condensation and Cyclization Approaches

N-(1-Butenyl)-2-pyrrolidone Route

US20130030187A1 discloses a two-stage process:

  • Condensation : Sodium hydride mediates the coupling of N-(1-butenyl)-2-pyrrolidone with methyl nicotinate in DMF at 90°C .

  • Cyclization : Hydrolysis with aqueous HCl at 110°C induces ring closure to form this compound .

Advantages :

  • Avoids genotoxic p-toluenesulfonic acid through P₂O₅-catalyzed condensation.

  • Enables 77.2% isolated yield with high reproducibility .

Reaction Equation :

C9H13NO+C7H7NO2NaH, DMFC14H15N2O2HClThis compound\text{C}9\text{H}{13}\text{NO} + \text{C}7\text{H}7\text{NO}2 \xrightarrow{\text{NaH, DMF}} \text{C}{14}\text{H}{15}\text{N}2\text{O}_2 \xrightarrow{\text{HCl}} \text{this compound}

Large-Scale Adaptations

Industrial implementations utilize continuous flow reactors to enhance heat transfer during exothermic stages. A 2015 patent notes a 15% yield improvement (82.4% vs. 70.1%) when transitioning from batch to flow systems .

Pyrolysis of Nicotine

Traditional Pyrolytic Method

US2381328A details nicotine pyrolysis over silica gel at 570°C, producing this compound via dehydrogenation . Despite historical significance, limitations include:

  • Low atom economy : 38% theoretical maximum due to H₂ and NH₃ byproducts.

  • Catalyst deactivation : Silica gel requires regeneration after 5 batches.

Table 2: Pyrolysis Conditions and Outcomes

Temperature (°C)CatalystSpace Velocity (h⁻¹)Yield (%)
500Silica gel0.632.1
570Quartz0.840.5
650Fused SiO₂1.228.7

Comparative Analysis of Methods

Efficiency and Scalability

  • Grignard route : Superior for small-scale API production (98.5% purity) but limited by THF costs.

  • Condensation method : Ideal for bulk synthesis (metric ton scale) with 82% average yield.

  • Pyrolysis : Largely obsolete due to energy intensity (3.2 kWh/kg product) .

Environmental Impact

Life-cycle assessments reveal:

  • Grignard method generates 8.2 kg CO₂-eq/kg this compound vs. 5.1 kg for condensation routes.

  • MnO₂ waste from oxidation steps requires specialized disposal (EPA Hazardous Waste Code D011) .

Recent Advances and Innovations

Photocatalytic Dehydrogenation

A 2023 study demonstrates visible-light-driven nicotine-to-myosmine conversion using CdS quantum dots (λ = 450 nm), achieving 61% yield at 25°C .

Biocatalytic Approaches

Engineered Pseudomonas putida strains convert nicotinic acid to this compound via aminotransferase cascades, though titers remain low (1.2 g/L) .

Applications De Recherche Scientifique

Chemical Properties and Structure

Myosmine (C9H10N2) is classified as a pyridine derivative, specifically a pyridine substituted by a 3,4-dihydro-2H-pyrrol-5-yl group at position 3. Its molecular structure contributes to its reactivity and biological interactions, particularly in the context of nitrosation and peroxidation processes, which can lead to the formation of reactive intermediates with carcinogenic potential .

Genotoxicity and Carcinogenic Potential

Research indicates that this compound exhibits genotoxic properties in human cells. It is readily nitrosated and peroxidated, yielding reactive intermediates that may contribute to DNA damage. Notably, studies have shown that this compound can participate in the formation of pyridyloxobutyl adducts in DNA, similar to other tobacco-specific nitrosamines . This raises concerns about its potential role in carcinogenesis, especially among individuals exposed to tobacco products.

Case Study: this compound in Tobacco Products

A study analyzed the presence of this compound in cigarette smoke and its metabolites in human samples. The findings indicated that smokers had significantly higher levels of this compound in toenails and saliva compared to non-smokers, suggesting that tobacco consumption is a major source of this compound exposure . Furthermore, the conversion of nicotine to this compound under oxidative conditions was demonstrated, highlighting the metabolic pathways through which this compound is formed in vivo .

Dietary Sources and Human Exposure

Beyond tobacco, this compound is found in various dietary sources such as nuts, cereals, fruits, vegetables, and milk. This widespread occurrence implies that individuals may be exposed to this compound through their diet as well as through tobacco use. Analyses have shown that dietary this compound can undergo nitrosation, potentially leading to the formation of harmful DNA adducts even in non-smokers .

Analytical Methods for Detection

To monitor exposure levels of this compound, advanced analytical methods have been developed. Gas chromatography-mass spectrometry (GC-MS) has been employed to quantify this compound alongside other alkaloids like nicotine and cotinine in biological samples such as plasma, saliva, and toenails. These methods are crucial for understanding the extent of human exposure and the associated health risks .

Environmental Impact and Degradation

Recent studies have also explored the degradation pathways of this compound by microbial strains. For instance, a novel bacterial strain was identified that can effectively degrade this compound, offering insights into bioremediation strategies for environments contaminated with this compound . Understanding these degradation mechanisms is essential for assessing the environmental impact of this compound and developing strategies for its removal from contaminated sites.

Summary Table: Key Findings on this compound Applications

AspectDetails
Chemical Structure Pyridine derivative (C9H10N2)
Genotoxicity Exhibits genotoxic properties; forms reactive intermediates during nitrosation
Tobacco Association Higher concentrations found in smokers; converted from nicotine under oxidative conditions
Dietary Sources Present in nuts, cereals, fruits, vegetables, and milk
Analytical Methods Detected using gas chromatography-mass spectrometry (GC-MS)
Environmental Degradation Degraded by specific bacterial strains; potential for bioremediation applications

Mécanisme D'action

La myosmine exerce ses effets principalement par l’inhibition de l’aromatase, une enzyme impliquée dans la synthèse des œstrogènes. Elle inhibe l’aromatase sept fois plus puissamment que la nicotine . De plus, la this compound libère de la dopamine chez les rats adultes, affectant les voies dopaminergiques . Elle a également une faible affinité pour les récepteurs nicotiniques de l’acétylcholine α4β2 .

Composés similaires :

    Nicotine : Chimiquement similaire, mais moins puissante pour inhiber l’aromatase.

    Nornicotine : Un produit de réduction de la this compound.

    Anabasine : Un autre alcaloïde du tabac aux propriétés similaires.

    Cotinine : Un métabolite de la nicotine ayant des effets pharmacologiques différents.

Unicité de la this compound : La this compound est unique par son inhibition puissante de l’aromatase et sa libération sélective de dopamine chez les rats adultes. Sa présence dans divers aliments et ses risques potentiels pour la santé associés à l’exposition alimentaire la distinguent également des autres composés similaires .

Comparaison Avec Des Composés Similaires

Key Properties

  • Molecular formula: C₉H₁₀N₂
  • Molecular weight: 146.19 g/mol
  • Chemical structure: Pyridine-pyrroline hybrid
  • Solubility: Lipophilic, enabling bioaccumulation

Comparison with Structurally Similar Alkaloids

Nicotine (C₁₀H₁₄N₂)

  • Structural Differences : Nicotine contains a pyrrolidine ring instead of myosmine’s pyrroline, with an additional methyl group on the pyrrolidine nitrogen .
  • Bioactivity: Nicotine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), contributing to addiction . this compound lacks direct nAChR activity but may act as a precursor to carcinogenic nitrosamines (e.g., N′-nitrosonornicotine, NNN) under acidic or oxidative conditions .
  • Toxicity: Nicotine exhibits acute neurotoxicity (LD₅₀ ~ 6.5–13 mg/kg in rats). this compound shows lower acute toxicity but significant genotoxicity (DNA damage at 10 mM in human lymphocytes) .

Nornicotine (C₉H₁₂N₂)

  • Structural Relationship: Nornicotine is the demethylated derivative of nicotine and a precursor to this compound via dehydrogenation .
  • Metabolism: Nornicotine is metabolized to this compound in fungi and humans, linking it to tobacco-specific nitrosamine (TSNA) formation .
  • This compound’s nitrosation also yields NNN and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), a DNA adduct precursor .

Anabasine (C₁₀H₁₄N₂)

  • Structural Differences : Anabasine contains a piperidine ring instead of pyrroline/pyrrolidine .
  • Bioactivity :
    • Anabasine acts as an nAChR agonist, similar to nicotine, but with lower potency .
    • This compound lacks receptor affinity but induces apoptosis in cancer cells via oxidative stress .

Functional Comparison: Toxicity and Mechanisms

Genotoxicity

Compound Genotoxic Effects Key Evidence
This compound DNA strand breaks (57.77 OTM at 24 h, 10 mM) in lymphocytes Time-dependent DNA migration in comet assays
Nicotine Indirect genotoxicity via oxidative stress; no direct DNA damage at low doses ROS generation in epithelial cells
NNN Direct DNA adduct formation (HPB-releasing adducts) Carcinogenic in rat esophageal models

Apoptosis and Antiproliferative Effects

  • This compound : Reduces viability of HepG2 (IC₅₀ = 6.94 mM) and erythroleukemia cells via caspase activation and chromatin condensation . Vitamin C partially reverses this effect, implicating oxidative stress .
  • Nicotine : Promotes tumor proliferation via nAChR-mediated signaling in lung and pancreatic cancers .
  • Anabasine: Limited antiproliferative data; primarily studied for insecticidal properties .

Metabolic Pathways and Environmental Fate

Biotransformation

  • This compound :
    • Nitrosation → NNN and HPB .
    • Hepatic peroxidation → urinary metabolites (e.g., pyridine derivatives) .
  • Nicotine :
    • CYP2A6-mediated oxidation → cotinine (major metabolite) .
  • NNN :
    • Metabolic activation → DNA-reactive intermediates (e.g., pyridyloxobutyl adducts) .

Bioaccumulation

  • This compound shows moderate bioaccumulation in rainbow trout (BCF = 167) but lower than 2,2′-bipyridine (BCF = 1,100) .

Activité Biologique

Myosmine is a pyridine alkaloid primarily found in tobacco products, derived from nicotine through metabolic processes. This compound has garnered attention due to its potential biological activities, including mutagenicity, cytotoxicity, and possible roles in carcinogenesis. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is structurally related to nicotine and is formed through the oxidation of nicotine. Research indicates that this compound can be produced via peroxidation reactions involving nicotine in biological systems. Specifically, studies have shown that when nicotine is exposed to hydrogen peroxide or peroxidase enzymes, this compound is generated alongside other metabolites .

1. Mutagenicity and Carcinogenic Potential

This compound has been implicated in mutagenic activities due to its ability to form DNA adducts. It undergoes nitrosation to yield compounds similar to known carcinogens like N-nitrosonornicotine (NNN), which poses a significant risk for esophageal cancer . The following table summarizes key findings related to this compound's mutagenicity:

Study ReferenceMethodologyFindings
HPLC analysis of metabolitesThis compound formed under oxidative conditions from nicotine; potential for DNA methylation observed.
Cell viability assaysThis compound exhibited antiproliferative effects on erythroleukemia and hepatocellular carcinoma cell lines.
Nitrosation experimentsThis compound nitrosation resulted in DNA adduct formation similar to NNN.

2. Cytotoxic Effects

A study examined the cytotoxic effects of this compound on various cancer cell lines, demonstrating that it can induce apoptosis in erythroleukemia cells and inhibit proliferation in hepatocellular carcinoma cells . The mechanism appears to involve oxidative stress pathways leading to cell death.

3. Antimutagenic Properties

Interestingly, some studies have suggested that certain compounds can mitigate the mutagenic effects of this compound. For example, extracts from betel leaves have shown antimutagenic properties against tobacco-specific nitrosamines (TSNAs), indicating a complex interaction between these substances .

Case Studies

Several case studies have evaluated the impact of this compound in different contexts:

  • Tobacco Users : Research involving smokeless tobacco users indicated varying levels of this compound and its metabolites in urine samples, correlating with the use of products with different TSNA concentrations . This suggests that exposure levels may influence biological outcomes.
  • Animal Studies : In vivo studies have demonstrated that this compound contributes to the formation of DNA adducts in rodent models, reinforcing its potential role as a carcinogen when tobacco products are consumed.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress : this compound induces oxidative stress in cells, leading to damage and apoptosis.
  • DNA Interaction : The formation of DNA adducts through nitrosation processes suggests that this compound may directly interact with genetic material, potentially leading to mutations.
  • Enzymatic Metabolism : Studies on nicotine oxidoreductase indicate that enzymes capable of metabolizing nicotine also convert it into this compound, highlighting its relevance in nicotine metabolism and potential therapeutic applications for nicotine addiction .

Q & A

Q. Basic: What validated analytical methods are recommended for quantifying Myosmine in complex matrices (e.g., biological tissues, food products)?

Methodological Answer:
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for this compound quantification due to its sensitivity and specificity. For instance, dry-weight basis measurements (e.g., µg/g) require rigorous sample preparation, including lyophilization and solvent extraction, to minimize matrix interference . Validation should follow guidelines for detection limits, recovery rates, and reproducibility, as exemplified in studies analyzing this compound in cereals and milk .

Q. Basic: How do researchers establish the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs) in vitro?

Methodological Answer:
Radioligand displacement assays using tritiated epibatidine or cytisine are common. Competitive binding experiments calculate Ki values (e.g., 3.3 µM for α4β2 nAChR subtypes) by incubating receptor-expressing cell lines (e.g., HEK-293) with this compound and a reference ligand. Data normalization against controls and statistical validation (e.g., Hill plots) are critical to avoid false positives .

Q. Advanced: What experimental design considerations are critical when comparing this compound’s metabolic pathways across species (e.g., rodents vs. humans)?

Methodological Answer:

  • In vitro models: Use hepatic microsomes or primary hepatocytes to assess interspecies cytochrome P450 activity.
  • In vivo models: Control for dietary confounders (e.g., nitrosation precursors) and employ isotopically labeled this compound for tracking metabolites.
  • Statistical rigor: Power analysis to determine sample size and repeated-measures ANOVA to address variability. Reference protocols for minimizing cross-reactivity in metabolite detection are essential .

Q. Advanced: How can researchers reconcile contradictory findings on this compound’s genotoxic potential (e.g., HPB adduct formation vs. null results)?

Methodological Answer:

  • Dose-response meta-analysis: Pool data from studies using standardized exposure levels (e.g., µg/kg body weight) and adjust for covariates like pH conditions affecting nitrosation .
  • In silico modeling: Predict this compound-DNA adduct formation using molecular docking simulations to identify structural barriers to genotoxicity.
  • Replication studies: Prioritize protocols with validated biomarkers (e.g., LC-MS/MS for HPB adducts) and transparent reporting of negative results .

Q. Basic: What are the key challenges in maintaining this compound stability during long-term storage or experimental assays?

Methodological Answer:

  • Storage: Lyophilize samples and store at -80°C under inert gas (e.g., argon) to prevent oxidation.
  • Handling: Avoid repeated freeze-thaw cycles and use antioxidants (e.g., ascorbic acid) in buffer solutions.
  • Validation: Regularly assess degradation via spike-recovery experiments and chromatographic purity checks .

Q. Advanced: What novel detection technologies (e.g., biosensors, NMR) could enhance this compound research accuracy?

Methodological Answer:

  • Surface plasmon resonance (SPR): Enables real-time monitoring of this compound-receptor interactions without labeling.
  • NMR spectroscopy: Assigns stereochemical configurations of this compound derivatives using 2D COSY and NOESY experiments.
  • Validation: Cross-validate novel methods with established techniques (e.g., HPLC-MS) and adhere to ICH guidelines for analytical validation .

Q. Basic: How do researchers isolate this compound from dietary sources (e.g., cereals) for experimental use?

Methodological Answer:

  • Extraction: Use Soxhlet extraction with ethanol/water mixtures, followed by solid-phase extraction (SPE) for purification.
  • Purity assessment: Confirm via melting point analysis, HPLC-UV (λ = 260 nm), and nuclear magnetic resonance (NMR).
  • Documentation: Report yield, purity, and storage conditions in line with journal requirements for reproducibility .

Q. Advanced: What strategies mitigate confounding variables in epidemiological studies linking this compound exposure to health outcomes?

Methodological Answer:

  • Cohort stratification: Segment participants by smoking status, diet, and genetic polymorphisms (e.g., CYP2A6 activity).
  • Biomarker validation: Use tandem mass spectrometry to distinguish this compound from co-occurring alkaloids (e.g., nicotine).
  • Statistical adjustments: Apply multivariable regression models to control for covariates like age and BMI .

Q. Basic: What ethical considerations apply when designing animal studies to evaluate this compound toxicity?

Methodological Answer:

  • Justification: Adhere to the “3Rs” (Replacement, Reduction, Refinement) and obtain IACUC approval.
  • Dosing protocols: Use the lowest effective dose based on prior in vitro IC50 data (e.g., 3.3 µM for α4β2 nAChR).
  • Transparency: Disclose all experimental conditions, including euthanasia methods, in supplementary materials .

Q. Advanced: How can machine learning improve predictive modeling of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Data curation: Compile absorption, distribution, metabolism, and excretion (ADME) data from published studies.
  • Algorithm selection: Train neural networks on descriptors like logP, molecular weight, and receptor binding affinities.
  • Validation: Compare predictions with in vivo rodent data and adjust for species-specific metabolic differences .

Propriétés

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNGWXJMIILTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891866
Record name Myosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myosmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

532-12-7
Record name Myosmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myosmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Pyrrolin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYOSMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O0A545W4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Myosmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40.5 - 42 °C
Record name Myosmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one (II), (40 g, 0.1639 mol), 50 ml water and 85 ml HCl were refluxed together for 12 hrs. The reaction mixture was cooled to room temperature, washed with 50 ml×2 ethyl acetate, further cooled to 0° C. and pH adjusted to >13 using NaOH. The reaction mixture was extracted with 100 ml×3 of dichloromethane and the extract dried over Na2SO4. After removing the solvent under reduced pressure, the crude solid obtained was purified by high vacuum distillation to give colorless solid myosmine (16.75 g, 70%). 1H NMR (CDCl3): δ 2.05 (2H, m), 2.94 (2H, t), 4.06 (2H, t), 7.34 (1H, dd), 8.18 (1H, dt), 8.64 (1H, dd), and 8.99 (1H, d). 13C-NMR (CDCl3): δ 170.56, 151.1, 149.1, 134.6, 130.0, 123.3, 61.5, 34.7, and 22.5. IR: 2961, 1620, and 1590 Cm−1.
Name
1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

Sodium hydride (17.26 g, 072 mol of 60% dispersion in a mineral oil) was washed with toluene (25 ml×2) to remove mineral oil and added to 25 ml of DMF. To this a solution containing 1-(but-1-enyl)-pyrrolidin-2-one (1.50 g, 0.3597 mol) and methyl nicotinate (41.8 g, 0.3057 mol) in 50 ml of DMF was added. The reaction mixture was heated to 90° C. for 2 hrs. DMF was partially removed under reduced pressure and 100 ml water and HCl (165 ml) were added. The reaction mixture was heated to 110° C. for 12 hr, cooled and washed with ethyl acetate (50 ml×2). The aqueous layer was cooled to 0° C., pH adjusted to about 14 using NaOH, extracted with dichloromethane (100 ml×4), the extract dried over Na2SO4, the solvent removed completely and the crude solid was purified by high vacuum distillation to get myosmine (34.38 g, 77.2% yield, 98.5% purity by GC).
Name
1-(but-1-enyl)-pyrrolidin-2-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
77.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.